2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isox-azol-3-yl) pyrrolidin-1-yl) methanone was synthesized . Their anticonvulsant activities were evaluated by the maximal electroshock (MES) test and neurotoxicity was evaluated by the rotorod test .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains several functional groups, including a benzo[d]isoxazol-3-yl group, a pyrrolidin-1-yl group, and a pyridazin-3-yl group .
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
Compounds related to "2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide" have been synthesized for applications in corrosion inhibition. For instance, derivatives of acetamide, isoxazolidine, and isoxazoline have been studied for their corrosion prevention efficiencies, demonstrating promising results in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Antimicrobial Activities
The compound and its derivatives have been explored for their antimicrobial properties. Novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide exhibited significant antimicrobial activity, with some compounds showing high activity towards most strains. Theoretical and computational calculations supported these findings, offering insights into their potential as antimicrobial agents (Fahim & Ismael, 2019).
Pharmacological Investigations
Research has also focused on the pharmacological potential of related compounds. For example, derivatives have been evaluated for their efficacy as PI3K/mTOR inhibitors, showing potent in vitro and in vivo inhibition with improved metabolic stability (Stec et al., 2011). Another study discovered a clinical candidate for ACAT-1 inhibition, highlighting its aqueous solubility, oral absorption, and therapeutic potential for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antitumor and Antimalarial Activities
Further research has explored the antitumor and antimalarial activities of sulphonamide derivatives. These compounds demonstrated in vitro antimalarial activity and were characterized by their ADMET properties. Theoretical and molecular docking studies provided additional insights into their potential as antimalarial agents (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(15-20-18-8-1-2-9-21(18)30-27-20)24-17-7-5-6-16(14-17)19-10-11-22(26-25-19)28-12-3-4-13-28/h1-2,5-11,14H,3-4,12-13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNDCBAPDXBXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.